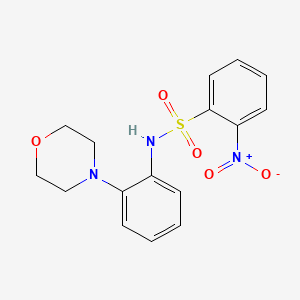

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine” is a chemical compound with the molecular formula C16H17N3O5S . It has a molecular weight of 363.39 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine” would include parameters like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Amine Protecting Groups: Sulfinamides, closely related to the subject compound, have been utilized as highly effective amine protecting groups. These protecting groups facilitate the conversion of amino alcohols into morpholines, demonstrating their utility in the synthesis of complex organic molecules, such as the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

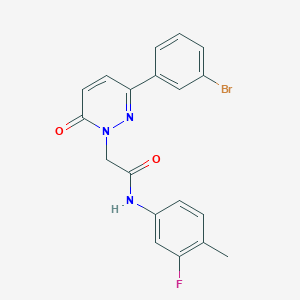

- Molecular Docking and Antimicrobial Activity: Compounds bearing structural similarities have been synthesized and evaluated for their antimicrobial activities. Molecular docking studies have shown that these compounds exhibit good binding affinities to the active sites of enzymes, demonstrating their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Pharmacophore Development

- Antimicrobial Modulation: Sulfonamides, including derivatives with structural motifs related to "(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine", have been studied for their antimicrobial properties and ability to modulate the activity of antibiotics against multidrug-resistant strains. This underscores the compound's role in developing strategies to combat antibiotic resistance (Oliveira et al., 2015).

Chemical Reactions and Mechanisms

- Aromatic Nucleophilic Substitution: The study of aromatic nucleophilic substitution reactions has been facilitated by compounds structurally related to "(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine". These studies help in understanding the mechanisms of reactions in different solvents and can lead to the development of novel synthetic routes for chemical compounds (Emokpae et al., 1993).

Catalysis and Organic Transformations

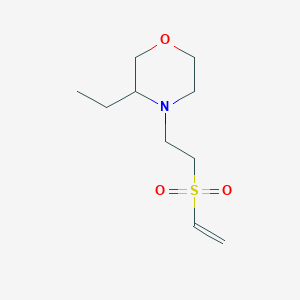

- Synthesis of N-Heterocycles: The use of alpha-phenylvinylsulfonium salts in reactions with amino alcohols has enabled the efficient synthesis of morpholines and piperazines. This demonstrates the compound's relevance in the synthesis of N-heterocycles, which are crucial in pharmaceuticals and agrochemicals (Matlock et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c20-19(21)15-7-3-4-8-16(15)25(22,23)17-13-5-1-2-6-14(13)18-9-11-24-12-10-18/h1-8,17H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGUCDNUGRBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

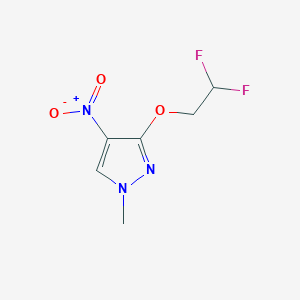

C1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)

![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)

![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)

![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)

![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)